molecular formula C7H10O7 B12444235 2-Hydroxy-4-methoxy-2-(methoxycarbonyl)-4-oxobutanoic acid

2-Hydroxy-4-methoxy-2-(methoxycarbonyl)-4-oxobutanoic acid

Cat. No.: B12444235
M. Wt: 206.15 g/mol
InChI Key: FETDIFFICNMXPP-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methoxy-2-(methoxycarbonyl)-4-oxobutanoic acid is a complex organic compound with a unique structure that includes hydroxyl, methoxy, and carbonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methoxy-2-(methoxycarbonyl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the esterification of a precursor compound followed by selective hydroxylation and methoxylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient production of the compound with consistent quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methoxy-2-(methoxycarbonyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require specific solvents and temperature control to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone, while reduction could produce a diol.

Scientific Research Applications

2-Hydroxy-4-methoxy-2-(methoxycarbonyl)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-Hydroxy-4-methoxy-2-(methoxycarbonyl)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methoxybenzoic acid: Shares similar functional groups but differs in the overall structure.

    4-Methoxysalicylic acid: Another compound with methoxy and hydroxyl groups but with a different arrangement.

Uniqueness

2-Hydroxy-4-methoxy-2-(methoxycarbonyl)-4-oxobutanoic acid is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for unique interactions and reactions that are not observed with similar compounds.

Properties

Molecular Formula

C7H10O7

Molecular Weight

206.15 g/mol

IUPAC Name

2-hydroxy-4-methoxy-2-methoxycarbonyl-4-oxobutanoic acid

InChI

InChI=1S/C7H10O7/c1-13-4(8)3-7(12,5(9)10)6(11)14-2/h12H,3H2,1-2H3,(H,9,10)

InChI Key

FETDIFFICNMXPP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C(=O)O)(C(=O)OC)O

Origin of Product

United States

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